molecular formula C8H7ClN2 B2861477 6-chloro-1H-isoindol-3-amine CAS No. 745737-71-7

6-chloro-1H-isoindol-3-amine

Cat. No.: B2861477
CAS No.: 745737-71-7
M. Wt: 166.61
InChI Key: AZXLLCGHEXJVGE-UHFFFAOYSA-N
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Description

6-chloro-1H-isoindol-3-amine is a heterocyclic compound characterized by an isoindoline core with a chlorine atom at the 6th position and an amine group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-1H-isoindol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of phthalonitrile with ammonia in methanol at elevated temperatures (90-100°C) in an autoclave . Another approach involves the elemental sulfur-catalyzed reaction of phthalonitrile with ammonia or passing ammonia through a refluxing solution of phthalonitrile in methanol containing traces of sodium methoxide .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the methods mentioned above can be scaled up for industrial applications, ensuring the availability of the compound for various uses.

Chemical Reactions Analysis

Types of Reactions

6-chloro-1H-isoindol-3-amine undergoes several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its oxidation state and functional groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include derivatives where the chlorine atom is replaced by other functional groups.

    Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.

Scientific Research Applications

6-chloro-1H-isoindol-3-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-1H-indole-3-amine
  • 6-chloro-1H-isoindole-3-carboxylic acid
  • 6-chloro-1H-isoindole-3-thiol

Uniqueness

6-chloro-1H-isoindol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry .

Biological Activity

6-Chloro-1H-isoindol-3-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, including its antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

This compound features a fused isoindole structure with a chlorine atom at the 6-position and an amine group at the 3-position. This configuration contributes to its unique chemical reactivity and biological interactions.

Property Details
Molecular Formula C₈H₈ClN
Molecular Weight 155.61 g/mol
Structural Features Isoindole ring with chlorine and amine substituents

1. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits significant antimicrobial activity. Research indicates that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, a study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

2. Anticancer Activity

The compound has shown promising anticancer effects in vitro. It was evaluated against several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The results indicated that this compound could induce apoptosis through the modulation of key signaling pathways, such as the p53/MDM2 pathway. The following table summarizes its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
MCF-725.4Induction of apoptosis
A54930.2Inhibition of cell cycle progression

3. Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Molecular docking studies have suggested that it can effectively inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation. The selectivity towards COX-2 over COX-1 indicates potential therapeutic applications in treating inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

In a controlled study, researchers evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The compound demonstrated an MIC of 32 µg/mL against S. aureus, indicating strong antibacterial properties.

Case Study 2: Cancer Cell Line Studies

Another study focused on the compound's effects on the MCF-7 breast cancer cell line. Treatment with varying concentrations resulted in a dose-dependent decrease in cell viability, with significant apoptosis observed at higher doses (50 µM) after 48 hours of exposure.

Properties

IUPAC Name

5-chloro-3H-isoindol-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2/c9-6-1-2-7-5(3-6)4-11-8(7)10/h1-3H,4H2,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZXLLCGHEXJVGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)Cl)C(=N1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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